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molecular formula C11H13Br B2989188 5-(4-Bromophenyl)-1-pentene CAS No. 134336-90-6

5-(4-Bromophenyl)-1-pentene

Cat. No. B2989188
M. Wt: 225.129
InChI Key: XZGYEUXFWJIYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089654

Procedure details

To a suspension of 970 mg of magnesium in 20 ml of tetrahydrofuran was added dropwise a solution of 5.4 g of 4-bromo-1-butene in 20 ml of tetrahydrofuran while keeping at 50° C. Then, a solution of 10.0 g of 4-bromobenzyl bromide in 20 ml of tetrahydrofuran was added dropwise slowly, and the mixture was refluxed for an hour, made acidic with dilute hydrochloric acid and extracted with n-hexane. The organic layer was washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was chromatographed on silica gel column with n-hexane to give 1.14 g of 4-(4-pentenyl)bromobenzene.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH:5]=[CH2:6].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1.Cl>O1CCCC1>[CH2:12]([C:11]1[CH:14]=[CH:15][C:8]([Br:7])=[CH:9][CH:10]=1)[CH2:6][CH2:5][CH:4]=[CH2:3]

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
BrCCC=C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while keeping at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an hour
EXTRACTION
Type
EXTRACTION
Details
extracted with n-hexane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel column with n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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